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molecular formula C11H13NO3 B8368014 4,5-epoxy-N-allylcyclohexane-1,2-dicarboximide

4,5-epoxy-N-allylcyclohexane-1,2-dicarboximide

Cat. No. B8368014
M. Wt: 207.23 g/mol
InChI Key: PBRKTMZUVCWCCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07880018B2

Procedure details

100.0 g of N-allyl-4-cyclohexene-1,2-dicarboximide, 2.44 g of methyltrioctylammonium hydrogen sulfate, 3.45 g of sodium tungstenate dihydrate and 0.58 g of aminomethylphosphonic acid were charged into a 500 mL three-mouth flask provided with a reflux condenser, thermometer, stirring apparatus, dropping funnel and oil bath. After heating using the oil bath maintained at a temperature of 90° C., 80 ml of 30% aqueous hydrogen peroxide were dropped in over the course of 180 minutes through the dropping funnel followed by aging for 4 hours. After cooling with an ice bath and removing the excess hydrogen peroxide with 300 ml of saturated aqueous sodium thiosulfate solution, the reaction mixture was extracted twice with 200 ml of ethyl acetate. The resulting ethyl acetate solution was dried overnight with anhydrous sodium sulfate followed by removing the solvent ethyl acetate using a rotary evaporator and purifying by column chromatography using a column packed with 25% aqueous silica gel to obtain 78.9 g of 4,5-epoxy-N-allylcyclohexane-1,2-dicarboximide.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
[Compound]
Name
three-mouth
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
catalyst
Reaction Step One
Quantity
0.58 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]1[C:13](=[O:14])[CH:8]2[CH2:9][CH:10]=[CH:11][CH2:12][CH:7]2[C:5]1=[O:6])[CH:2]=[CH2:3].[Na].[OH:16]O>S([O-])(O)(=O)=O.C[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.NCP(=O)(O)O>[O:16]1[CH:11]2[CH:10]1[CH2:9][CH:8]1[C:13](=[O:14])[N:4]([CH2:1][CH:2]=[CH2:3])[C:5](=[O:6])[CH:7]1[CH2:12]2 |f:3.4,^1:14|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C=C)N1C(=O)C2C(CC=CC2)C1=O
Name
Quantity
3.45 g
Type
reactant
Smiles
[Na]
Name
three-mouth
Quantity
500 mL
Type
reactant
Smiles
Name
Quantity
2.44 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC
Name
Quantity
0.58 g
Type
catalyst
Smiles
NCP(O)(O)=O
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
OO

Conditions

Stirring
Type
CUSTOM
Details
thermometer, stirring apparatus
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
After heating
ADDITION
Type
ADDITION
Details
were dropped in over the course of 180 minutes through the dropping funnel
Duration
180 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling with an ice bath
CUSTOM
Type
CUSTOM
Details
removing the excess hydrogen peroxide with 300 ml of saturated aqueous sodium thiosulfate solution
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted twice with 200 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting ethyl acetate solution was dried overnight with anhydrous sodium sulfate
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
by removing the solvent ethyl acetate using
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
purifying by column chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O1C2CC3C(CC21)C(=O)N(C3=O)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 78.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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